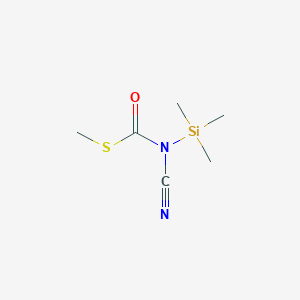
S-Methyl cyano(trimethylsilyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl cyano(trimethylsilyl)carbamothioate is an organosilicon compound characterized by the presence of a cyano group, a trimethylsilyl group, and a carbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl cyano(trimethylsilyl)carbamothioate typically involves the reaction of trimethylsilyl cyanide with a suitable carbamothioate precursor under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the carbamothioate, followed by the addition of trimethylsilyl cyanide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
S-Methyl cyano(trimethylsilyl)carbamothioate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The cyano group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted carbamothioates, primary amines, carboxylic acids, and various heterocyclic compounds.
Applications De Recherche Scientifique
S-Methyl cyano(trimethylsilyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of S-Methyl cyano(trimethylsilyl)carbamothioate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, enhancing the compound’s stability and reactivity. The cyano group can undergo nucleophilic addition, leading to the formation of various derivatives. The carbamothioate moiety can participate in cycloaddition reactions, forming heterocyclic structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Cyanide: Shares the trimethylsilyl and cyano groups but lacks the carbamothioate moiety.
S-Methyl Carbamothioate: Contains the carbamothioate moiety but lacks the cyano and trimethylsilyl groups.
Cyano(trimethylsilyl)acetylene: Contains the cyano and trimethylsilyl groups but has an acetylene moiety instead of carbamothioate.
Uniqueness
S-Methyl cyano(trimethylsilyl)carbamothioate is unique due to the combination of the cyano, trimethylsilyl, and carbamothioate groups in a single molecule.
Propriétés
Numéro CAS |
110347-01-8 |
|---|---|
Formule moléculaire |
C6H12N2OSSi |
Poids moléculaire |
188.32 g/mol |
Nom IUPAC |
S-methyl N-cyano-N-trimethylsilylcarbamothioate |
InChI |
InChI=1S/C6H12N2OSSi/c1-10-6(9)8(5-7)11(2,3)4/h1-4H3 |
Clé InChI |
YCWLWEVAFPNLPA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(C#N)C(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14312892.png)
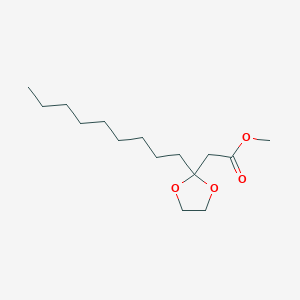
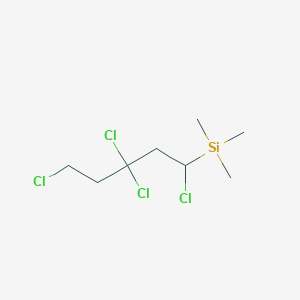
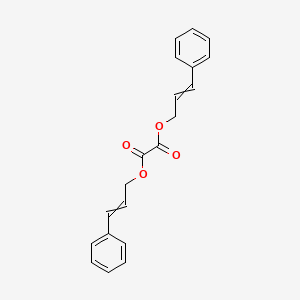
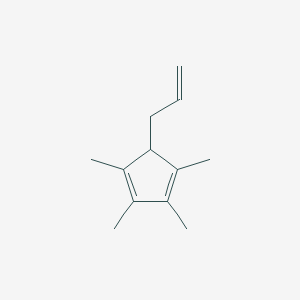
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
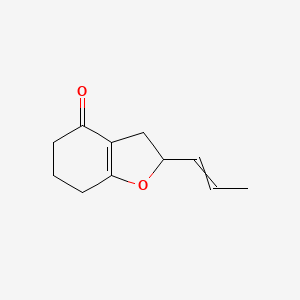

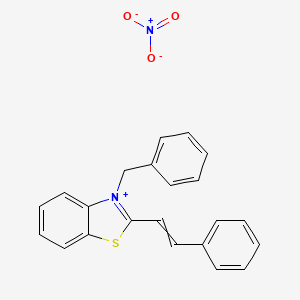
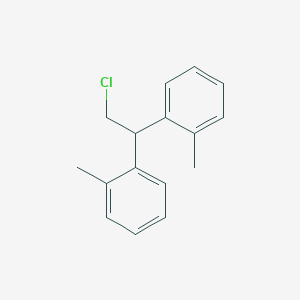
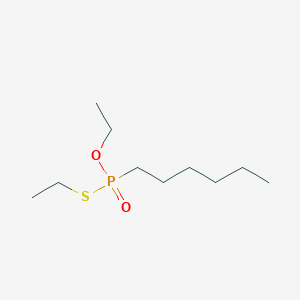

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
